N,N'-Bis-(tetrahydro-furan-2-ylmethyl)-isophthalamide
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Overview
Description
N,N’-Bis-(tetrahydro-furan-2-ylmethyl)-isophthalamide is a synthetic organic compound with the molecular formula C13H22N2O4 It is characterized by the presence of two tetrahydrofuran rings attached to an isophthalamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis-(tetrahydro-furan-2-ylmethyl)-isophthalamide typically involves the reaction of isophthaloyl chloride with tetrahydrofuran-2-ylmethylamine. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for N,N’-Bis-(tetrahydro-furan-2-ylmethyl)-isophthalamide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N,N’-Bis-(tetrahydro-furan-2-ylmethyl)-isophthalamide can undergo various chemical reactions, including:
Oxidation: The tetrahydrofuran rings can be oxidized to form lactones.
Reduction: The amide groups can be reduced to amines under specific conditions.
Substitution: The hydrogen atoms on the tetrahydrofuran rings can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for substitution reactions.
Major Products
Oxidation: Formation of lactones.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N,N’-Bis-(tetrahydro-furan-2-ylmethyl)-isophthalamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and polymers.
Mechanism of Action
The mechanism of action of N,N’-Bis-(tetrahydro-furan-2-ylmethyl)-isophthalamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, potentially inhibiting their activity. The tetrahydrofuran rings may facilitate the compound’s binding to hydrophobic pockets within target molecules, while the amide groups can form hydrogen bonds with amino acid residues.
Comparison with Similar Compounds
Similar Compounds
- N,N’-Bis-(tetrahydro-furan-2-ylmethyl)-malonamide
- N,N’-Bis-(1,3-dihydroxy-2-propyl)-5-amino-2,4,6-triiodoisophthalamide
Uniqueness
N,N’-Bis-(tetrahydro-furan-2-ylmethyl)-isophthalamide is unique due to its specific structural features, including the presence of two tetrahydrofuran rings and an isophthalamide core
Properties
Molecular Formula |
C18H24N2O4 |
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Molecular Weight |
332.4 g/mol |
IUPAC Name |
1-N,3-N-bis(oxolan-2-ylmethyl)benzene-1,3-dicarboxamide |
InChI |
InChI=1S/C18H24N2O4/c21-17(19-11-15-6-2-8-23-15)13-4-1-5-14(10-13)18(22)20-12-16-7-3-9-24-16/h1,4-5,10,15-16H,2-3,6-9,11-12H2,(H,19,21)(H,20,22) |
InChI Key |
SJOFFSGLQIVAFL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=CC(=CC=C2)C(=O)NCC3CCCO3 |
Origin of Product |
United States |
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